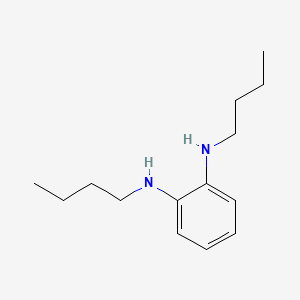
N,N'-di-butyl-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-di-butyl-phenylenediamine: is an aromatic amine compound with the chemical formula C14H24N2. It is commonly used as an antioxidant in various industrial applications to prevent the degradation of materials such as turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases . This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N,N’-di-butyl-phenylenediamine typically involves the reaction of phenylenediamine with butyl groups under specific conditions. One common method involves pre-reacting phenylenediamine with a ketone or aldehyde under acidic conditions, followed by the addition of a reducing agent to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-di-butyl-phenylenediamine may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-di-butyl-phenylenediamine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidation products.
Reduction: Can be reduced under specific conditions to yield different amine derivatives.
Substitution: Participates in substitution reactions where the butyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-di-butyl-phenylenediamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which N,N’-di-butyl-phenylenediamine exerts its effects involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include hydrocarbon chains in oils and lubricants, where it interrupts the oxidative chain reactions that lead to degradation .
Vergleich Mit ähnlichen Verbindungen
- N,N’-di-sec-butyl-p-phenylenediamine
- N,N’-bis(1-methylpropyl)-1,4-benzenediamine
- 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-
Comparison: N,N’-di-butyl-phenylenediamine is unique in its specific butyl group substitutions, which provide distinct antioxidant properties compared to other similar compounds. Its effectiveness in preventing degradation of hydrocarbon products, particularly those produced by cracking or pyrolysis, sets it apart from other antioxidants .
Eigenschaften
CAS-Nummer |
175097-40-2 |
|---|---|
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1-N,2-N-dibutylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
ICOUNMWNTHMOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=CC=C1NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
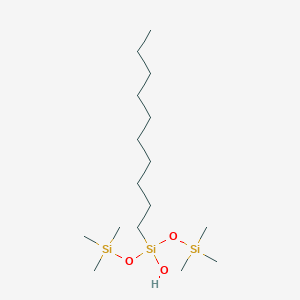
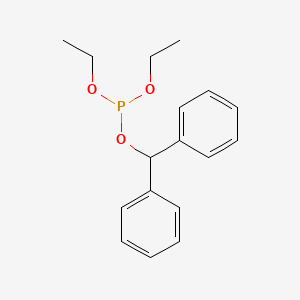
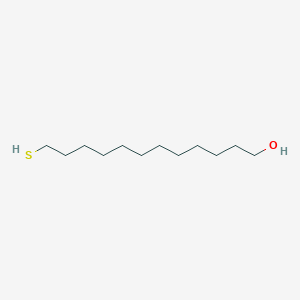
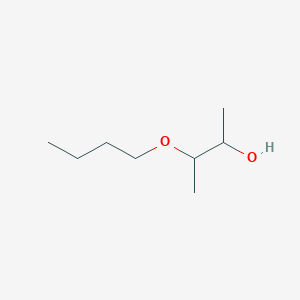
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

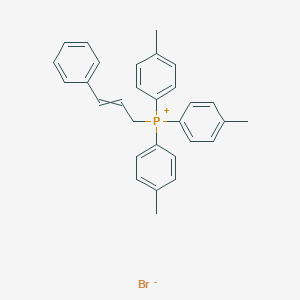
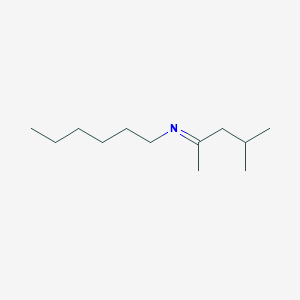
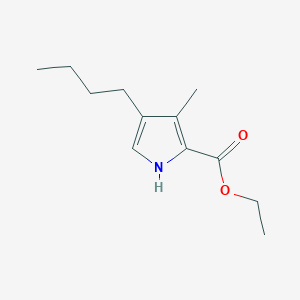
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)

![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
